Mass Difference of +8 Da Enables Baseline Spectrometric Resolution from Unlabeled 7-Hydroxyamoxapine
7-Hydroxy amoxapine-d8 incorporates eight deuterium atoms, producing a molecular ion [M+H]+ at m/z 330.2, which is +8 Da higher than the unlabeled 7-hydroxyamoxapine analyte (m/z 322.1). This mass shift eliminates spectral overlap between the internal standard and the endogenous analyte signal, a requirement for accurate quantitative analysis . In contrast, a 13C-labeled analog with fewer labeled positions (e.g., +3 Da) or a structural analog such as 8-hydroxyamoxapine would not provide this degree of spectrometric separation without the risk of cross-talk interference in the MS/MS analyzer .
| Evidence Dimension | Mass difference between SIL internal standard and unlabeled analyte |
|---|---|
| Target Compound Data | m/z 330.2 ([M+H]+); Δm = +8 Da relative to unlabeled analyte |
| Comparator Or Baseline | Unlabeled 7-hydroxyamoxapine: m/z 322.1 ([M+H]+) |
| Quantified Difference | +8 Da mass shift |
| Conditions | Electrospray ionization (ESI) positive mode, LC-MS/MS analysis |
Why This Matters
A mass difference of ≥3 Da is required for small-molecule LC-MS/MS quantification to prevent isotopic peak overlap; the +8 Da shift provided by full deuterium substitution offers a superior margin of safety against spectral interference.
